2-Chloro-5-nitrothiophene
CAS No.: 13195-49-8
Cat. No.: VC7821933
Molecular Formula: C4H2ClNO2S
Molecular Weight: 163.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13195-49-8 |
|---|---|
| Molecular Formula | C4H2ClNO2S |
| Molecular Weight | 163.58 g/mol |
| IUPAC Name | 2-chloro-5-nitrothiophene |
| Standard InChI | InChI=1S/C4H2ClNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H |
| Standard InChI Key | ICZXWJPHHWNISM-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=C(SC(=C1)Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Physical Properties
2-Chloro-5-nitrothiophene (C₄H₂ClNO₂S) is a planar, aromatic heterocyclic compound with a molecular weight of 163.58 g/mol . Key structural features include:
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Thiophene ring: A five-membered sulfur-containing aromatic system.
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Substituents:
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Chlorine at position 2 (electron-withdrawing group).
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Nitro group (-NO₂) at position 5 (strong electron-withdrawing and directing group).
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Reactivity and Synthetic Applications
Electrophilic and Nucleophilic Substitutions
The nitro and chloro groups profoundly influence reactivity:
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Nucleophilic substitution: The chlorine atom undergoes displacement with amines, thiols, or alkoxides under mild conditions .
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Nitro group reduction: Catalytic hydrogenation or Fe/HCl reduces -NO₂ to -NH₂, enabling access to aminothiophene derivatives .
Role in Heterocyclic Synthesis
2-Chloro-5-nitrothiophene serves as a precursor for bioactive molecules:
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Thiadiazole derivatives: Reaction with thiols (e.g., phenylthiol) in DMF/K₂CO₃ yields 5-(nitrothiophene-2-yl)-1,3,4-thiadiazoles, which exhibit antimicrobial and anticancer potential .
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Cross-coupling reactions: Suzuki-Miyaura couplings enable arylation at the chloro position for drug candidate synthesis .
Industrial and Pharmaceutical Applications
Agrochemicals
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Herbicides and fungicides: The nitro group enhances binding to enzymatic targets in pests .
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Insect growth regulators: Derivatives disrupt chitin synthesis in insects .
Pharmaceuticals
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Antimicrobial agents: Thiadiazole derivatives show activity against Staphylococcus aureus and Escherichia coli .
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Anticancer scaffolds: Nitrothiophene-based compounds inhibit kinase pathways in tumor cells .
Comparison with Structural Analogues
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| 2-Chloro-5-methylthiophene | -CH₃ instead of -NO₂ | More reactive toward electrophiles |
| 2-Bromo-5-nitrothiophene | Br substituent (better leaving group) | Faster nucleophilic substitutions |
| 2-Nitrothiophene | Lacks Cl, less steric hindrance | Higher electrophilic substitution |
The nitro group in 2-chloro-5-nitrothiophene reduces electron density, making it less reactive toward electrophiles compared to non-nitrated analogues .
Environmental Impact and Biodegradation
Though direct studies on 2-chloro-5-nitrothiophene are scarce, related chloronitroaromatics (e.g., 2-chloro-5-nitrophenol) are degraded by Cupriavidus spp. via partial reductive pathways . Key steps include:
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Nitro reduction: -NO₂ → -NHOH via nitroreductases.
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Dechlorination: Enzymatic removal of Cl⁻.
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Ring cleavage: Dioxygenases convert intermediates to aliphatic acids .
Recent Advances and Future Directions
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